2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole
Overview
Description
2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole is a heterocyclic compound with the molecular formula C8H3ClF3NOS. It is known for its significant applications in various fields, including medicinal chemistry, agriculture, and industrial chemistry . The compound is characterized by the presence of a benzothiazole ring substituted with a chlorine atom and a trifluoromethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole typically involves the chlorination of 6-(trifluoromethoxy)benzo[d]thiazole. One common method includes the reaction of 6-(trifluoromethoxy)benzo[d]thiazole with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:
6-(trifluoromethoxy)benzo[d]thiazole+SOCl2→this compound+SO2+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines or thiols.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Stille coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) under basic conditions.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Nucleophilic Substitution: Formation of substituted benzothiazoles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Scientific Research Applications
2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.
Agriculture: The compound is utilized in the synthesis of agrochemicals, including herbicides and fungicides.
Industrial Chemistry: It serves as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of certain kinases or proteases, thereby modulating cellular signaling pathways and exerting therapeutic effects .
Comparison with Similar Compounds
- 2-Chloro-6-(trifluoromethyl)benzo[d]thiazole
- 2-Chloro-6-(difluoromethoxy)benzo[d]thiazole
- 2-Chloro-6-(trifluoromethoxy)benzothiazole
Comparison: Compared to its analogs, 2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole exhibits unique properties due to the presence of the trifluoromethoxy group, which imparts increased lipophilicity and metabolic stability. This makes it a valuable compound in drug design and other applications where enhanced bioavailability and stability are desired .
Properties
IUPAC Name |
2-chloro-6-(trifluoromethoxy)-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NOS/c9-7-13-5-2-1-4(3-6(5)15-7)14-8(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGSYGPSOLZOOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434592 | |
Record name | 2-Chloro-6-(trifluoromethoxy)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133840-96-7 | |
Record name | 2-Chloro-6-(trifluoromethoxy)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main finding of the research presented in these papers?
A1: The research presented in these papers [, ] focuses on synthesizing new riluzole derivatives and evaluating their potential antinociceptive effects. The researchers successfully synthesized several new compounds and demonstrated their efficacy in reducing pain perception in experimental models.
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